Cas no 10524-65-9 (1,3-dimethyl-1H-Pyrrole)

1,3-dimethyl-1H-Pyrrole 化学的及び物理的性質
名前と識別子
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- 1,3-dimethyl-1H-Pyrrole
- DB-421168
- EN300-657341
- CTWQGTOWGFCWNW-UHFFFAOYSA-N
- 10524-65-9
- 1,3-dimethylpyrrole
-
- インチ: InChI=1S/C6H9N/c1-6-3-4-7(2)5-6/h3-5H,1-2H3
- InChIKey: CTWQGTOWGFCWNW-UHFFFAOYSA-N
- ほほえんだ: CC1=CN(C=C1)C
計算された属性
- せいみつぶんしりょう: 95.073499291g/mol
- どういたいしつりょう: 95.073499291g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 61.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 4.9Ų
1,3-dimethyl-1H-Pyrrole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-657341-0.05g |
1,3-dimethyl-1H-pyrrole |
10524-65-9 | 95% | 0.05g |
$166.0 | 2023-03-12 | |
Aaron | AR01BKZ1-2.5g |
1,3-Dimethyl-1H-pyrrole |
10524-65-9 | 95% | 2.5g |
$1949.00 | 2025-02-09 | |
Aaron | AR01BKZ1-500mg |
1,3-Dimethyl-1H-pyrrole |
10524-65-9 | 95% | 500mg |
$791.00 | 2025-02-09 | |
A2B Chem LLC | AW18913-250mg |
1,3-dimethyl-1H-pyrrole |
10524-65-9 | 95% | 250mg |
$407.00 | 2024-04-20 | |
A2B Chem LLC | AW18913-50mg |
1,3-dimethyl-1H-pyrrole |
10524-65-9 | 95% | 50mg |
$210.00 | 2024-04-20 | |
1PlusChem | 1P01BKQP-5g |
1,3-dimethyl-1H-pyrrole |
10524-65-9 | 95% | 5g |
$1575.00 | 2025-03-19 | |
Aaron | AR01BKZ1-5g |
1,3-Dimethyl-1H-pyrrole |
10524-65-9 | 95% | 5g |
$2872.00 | 2025-02-09 | |
Aaron | AR01BKZ1-250mg |
1,3-Dimethyl-1H-pyrrole |
10524-65-9 | 95% | 250mg |
$511.00 | 2025-02-09 | |
A2B Chem LLC | AW18913-5g |
1,3-dimethyl-1H-pyrrole |
10524-65-9 | 95% | 5g |
$2214.00 | 2024-04-20 | |
Enamine | EN300-657341-10.0g |
1,3-dimethyl-1H-pyrrole |
10524-65-9 | 95% | 10.0g |
$3069.0 | 2023-03-12 |
1,3-dimethyl-1H-Pyrrole 関連文献
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1. Synthesis of 5-iminopyrrol-2-one derivatives from 1,3-oxazines. Ring transformations via attack on the 2- or 6-position of 1,3-oxazinesMotoi Yogo,Kosaku Hirota,Yoshifumi Maki J. Chem. Soc. Perkin Trans. 1 1984 2097
1,3-dimethyl-1H-Pyrroleに関する追加情報
Recent Advances in the Study of 1,3-dimethyl-1H-Pyrrole (CAS: 10524-65-9) in Chemical Biology and Pharmaceutical Research
The compound 1,3-dimethyl-1H-Pyrrole (CAS: 10524-65-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and material science. This heterocyclic organic compound, characterized by its pyrrole ring substituted with two methyl groups, serves as a crucial building block in the synthesis of various bioactive molecules. Recent studies have explored its potential as a scaffold for developing novel therapeutics, particularly in oncology and infectious diseases.
One of the most notable advancements involves the use of 1,3-dimethyl-1H-Pyrrole in the design of small-molecule inhibitors targeting specific enzymes involved in cancer progression. Researchers have demonstrated that derivatives of this compound exhibit potent inhibitory activity against kinases such as EGFR and BRAF, which are frequently mutated in various cancers. The structural flexibility of the pyrrole ring allows for modifications that enhance binding affinity and selectivity, making it a promising candidate for next-generation kinase inhibitors.
In addition to its role in oncology, 1,3-dimethyl-1H-Pyrrole has shown promise in antimicrobial research. A recent study published in the Journal of Medicinal Chemistry highlighted its efficacy against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The mechanism of action involves disruption of bacterial cell membrane integrity, a novel approach that circumvents traditional antibiotic resistance pathways. These findings underscore the potential of 1,3-dimethyl-1H-Pyrrole derivatives as a new class of antimicrobial agents.
From a synthetic chemistry perspective, advancements in the catalytic functionalization of 1,3-dimethyl-1H-Pyrrole have enabled the efficient production of diverse derivatives. Techniques such as C-H activation and cross-coupling reactions have been employed to introduce various functional groups, expanding the chemical space for drug discovery. These methodologies not only improve yield and selectivity but also reduce the environmental impact of synthetic processes, aligning with the principles of green chemistry.
Despite these promising developments, challenges remain in the clinical translation of 1,3-dimethyl-1H-Pyrrole-based therapeutics. Issues such as pharmacokinetic optimization, toxicity profiling, and scalability of synthesis need to be addressed. Ongoing research aims to overcome these hurdles through computational modeling and high-throughput screening, which can accelerate the identification of optimal drug candidates.
In conclusion, 1,3-dimethyl-1H-Pyrrole (CAS: 10524-65-9) represents a valuable scaffold in modern drug discovery, with applications spanning oncology, antimicrobial therapy, and beyond. Continued exploration of its chemical and biological properties is expected to yield innovative therapeutic solutions, addressing unmet medical needs in various disease areas.
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